Product packaging for L-Tryptophan methyl ester, benzaldimine(Cat. No.:CAS No. 67628-15-3)

L-Tryptophan methyl ester, benzaldimine

Cat. No.: B3330239
CAS No.: 67628-15-3
M. Wt: 306.4 g/mol
InChI Key: LFMPJRXYSNSSJV-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chiral Imine Scaffolds in Asymmetric Synthesis

Chiral imine scaffolds are pivotal in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. Imines, characterized by a carbon-nitrogen double bond, can be rendered chiral by attaching a chiral auxiliary, often derived from a readily available natural product. These chiral imines serve as versatile intermediates, enabling the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

The development of catalytic asymmetric methods has further enhanced the utility of imine chemistry. nih.govacs.org For instance, the allylation of imines has emerged as a key strategy for synthesizing alkaloids and other natural products containing cyclic amine motifs. nih.gov Similarly, chiral N-phosphonyl imines have been used effectively in the asymmetric synthesis of chiral propargylamines with excellent yields and diastereoselectivities. rsc.org The ability to control the facial selectivity of nucleophilic attack on the imine carbon is fundamental to these transformations, leading to the synthesis of valuable chiral amines and their derivatives. researchgate.netacs.org The umpolung, or reversal of polarity, of imines through catalysis allows them to act as nucleophiles in reactions, opening new pathways for creating chiral γ-amino ketones. nih.gov

Role of L-Tryptophan Derivatives in Chiral Pool Strategies

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. Amino acids are a prominent class of compounds used in the chiral pool. researchgate.netbaranlab.org L-Tryptophan, an essential amino acid with a distinctive indole (B1671886) side chain, is a particularly valuable chiral precursor. mdpi.comnih.gov

The inherent chirality of L-Tryptophan and its derivatives can be transferred through a synthetic sequence to create new stereocenters in the target molecule. mdpi.com For example, L-tryptophan methyl ester has been used as a chiral template in the total synthesis of various prenylated indole alkaloids. mdpi.com The indole moiety itself can be a template for reactions like copper-catalyzed asymmetric arylation. mdpi.com Furthermore, derivatives such as N-methacryloyl-L-(+)-tryptophan methyl ester have been copolymerized to create polymeric microbeads that function as heterogeneous catalysts, demonstrating the diverse applications of tryptophan-derived structures in catalysis. researchgate.netnih.govtubitak.gov.tr The synthesis of complex natural products often leverages the stereochemical information embedded in tryptophan derivatives to achieve high diastereoselectivity in key steps. mdpi.comrsc.org

Overview of L-Tryptophan Methyl Ester Benzaldimine as a Key Intermediate

L-Tryptophan methyl ester, benzaldimine, also known as methyl (2S)-2-[(E)-benzylideneamino]-3-(1H-indol-3-yl)propanoate, is a specific derivative that combines the key features of the L-tryptophan scaffold with a protective benzaldimine group. lgcstandards.com This compound is formed from the condensation of L-tryptophan methyl ester and benzaldehyde (B42025). The benzaldimine group serves a dual purpose: it protects the primary amine from unwanted side reactions and activates the α-carbon for various transformations.

This intermediate is a light yellow solid and is classified as an optically active α-amino acid derivative. guidechem.com Its structure incorporates the chiral center from L-tryptophan, making it a valuable building block in asymmetric synthesis. The presence of the imine functionality allows for a range of stereoselective reactions, while the methyl ester provides a handle for further synthetic modifications.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 67628-15-3 guidechem.com
Molecular Formula C19H18N2O2 guidechem.com
Molecular Weight 306.36 g/mol guidechem.com
Appearance Light Yellow Solid guidechem.com
IUPAC Name methyl (2S)-2-(benzylideneamino)-3-(1H-indol-3-yl)propanoate
Melting Point 125-126°C
InChI Key LFMPJRXYSNSSJV-SFHVURJKSA-N

| SMILES | COC(=O)C@H\N=C\c3ccccc3 | lgcstandards.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N2O2 B3330239 L-Tryptophan methyl ester, benzaldimine CAS No. 67628-15-3

Properties

CAS No.

67628-15-3

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

methyl (2S)-2-(benzylideneamino)-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C19H18N2O2/c1-23-19(22)18(20-12-14-7-3-2-4-8-14)11-15-13-21-17-10-6-5-9-16(15)17/h2-10,12-13,18,21H,11H2,1H3/t18-/m0/s1

InChI Key

LFMPJRXYSNSSJV-SFHVURJKSA-N

SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for L Tryptophan Methyl Ester Benzaldimine

Direct Condensation Approaches

The most straightforward method for synthesizing L-Tryptophan methyl ester benzaldimine involves the direct condensation of L-Tryptophan methyl ester with benzaldehyde (B42025). This reaction forms the characteristic imine, or Schiff base, functional group.

Amine-Aldehyde Condensation Reactions

The core of the synthesis is the nucleophilic addition of the primary amine of L-Tryptophan methyl ester to the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form the C=N double bond of the benzaldimine. This type of condensation is a fundamental reaction in organic chemistry for creating imines. ijcce.ac.irprimescholars.com The reaction involves combining L-tryptophan methyl ester and an aromatic aldehyde, such as benzaldehyde, to produce the corresponding imine. google.com These reactions are typically carried out in a suitable solvent and may be facilitated by heating. semanticscholar.org

The general scheme for this condensation is a versatile method for preparing various Schiff bases from different amino acid esters and aldehydes. ijcce.ac.ir The process relies on the nucleophilicity of the amino group and the electrophilicity of the aldehyde's carbonyl group.

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the amine-aldehyde condensation can be significantly influenced by the reaction conditions. Researchers have explored various solvents and the use of catalysts to optimize the formation of amino acid Schiff bases. Solvents such as ethanol, methanol (B129727), and tetrahydrofuran (B95107) are commonly employed. semanticscholar.orggoogle.com

Microwave-assisted synthesis has emerged as a rapid and high-yield alternative to conventional heating methods. semanticscholar.org For instance, studies on analogous systems have shown that microwave irradiation can drastically reduce reaction times from hours to minutes and increase product yields significantly compared to traditional refluxing. semanticscholar.org The choice of solvent can also affect the stereoselectivity of similar reactions, as seen in the Pictet–Spengler reaction of D-Tryptophan methyl ester hydrochloride, where solvents like nitromethane (B149229) and acetonitrile (B52724) provided the best results due to differences in product solubility. chemicalbook.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Phenylglycine Methyl Ester Schiff Base semanticscholar.org
MethodReaction Time (min)Yield (%)
Conventional (Reflux)240 - 51037 - 85
Microwave (850W)5.5 - 8.578 - 96

Precursor Synthesis Pathways

The availability of high-purity L-Tryptophan methyl ester is crucial for the successful synthesis of the target benzaldimine. This precursor is typically prepared from L-Tryptophan through a two-step process involving esterification and subsequent liberation of the free amine from its salt form.

Preparation of L-Tryptophan Methyl Ester

The synthesis of L-Tryptophan methyl ester from the parent amino acid, L-Tryptophan, is a well-documented procedure.

The most common method for the esterification of L-Tryptophan is the Fischer esterification, where the amino acid is treated with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose. It reacts with methanol to generate hydrogen chloride (HCl) in situ, which catalyzes the esterification and also converts the product into its more stable hydrochloride salt. google.comresearchgate.net

A typical procedure involves slowly adding thionyl chloride to chilled, anhydrous methanol, followed by the addition of L-Tryptophan. google.comresearchgate.net The mixture is then refluxed for several hours. After the reaction is complete, the solvent is removed under reduced pressure to yield the crude L-Tryptophan methyl ester hydrochloride as a solid. google.com One specific protocol reports a yield of 92.8% for this process. google.com

Another effective reagent for this esterification is trimethylchlorosilane (TMSCl) in methanol. nih.govgoogle.com This system offers mild reaction conditions at room temperature and provides good to excellent yields, making it a convenient alternative to the thionyl chloride or gaseous HCl methods. nih.govgoogle.com

Table 2: Reagents and Conditions for Esterification of L-Tryptophan google.comgoogle.com
Reagent SystemConditionsProduct FormReported Yield
Thionyl Chloride / MethanolReflux, 5 hoursHydrochloride Salt92.8%
Trimethylchlorosilane / MethanolRoom Temperature, ~15 hoursHydrochloride Salt90-91%

The L-Tryptophan methyl ester hydrochloride salt must be neutralized to liberate the free primary amine before it can react with benzaldehyde. This dehydrochlorination is achieved by treating the salt with a base. google.com

A common method involves dissolving the hydrochloride salt in an organic solvent and adding a base like triethylamine (B128534) (Et₃N). google.comgoogle.com The triethylamine acts as a proton scavenger, reacting with the HCl to form triethylammonium (B8662869) chloride, which often precipitates or can be removed by washing. The resulting solution contains the free L-Tryptophan methyl ester, which can sometimes be used directly in the subsequent condensation step without purification. google.com Other bases, such as sodium carbonate or potassium carbonate in an aqueous solution, can also be used for this neutralization. google.com

Alternatives for Aldehyde Components

While benzaldehyde is the standard component for forming the titular Schiff base, a variety of other aromatic aldehydes can be employed to create a range of analogous imine compounds. The electronic and steric properties of the aldehyde can influence the reaction kinetics and the properties of the resulting Schiff base.

Research has shown that both electron-donating and electron-withdrawing substituents on the aromatic ring of the aldehyde can be used. For instance, studies on the formation of Schiff bases with glycine (B1666218) have demonstrated that substituents on the benzaldehyde ring affect the equilibrium constant of the reaction. nih.gov This suggests that similar effects would be observed in the synthesis with L-tryptophan methyl ester.

A study involving the synthesis of Schiff bases from L-tryptophan and isomeric pyridinecarboxaldehydes (2-, 3-, and 4-pyridinecarboxaldehyde) highlights the versatility of the aldehyde component. nih.gov The condensation was successfully carried out with all three isomers, yielding the corresponding pyridinecarboxaldimine derivatives of L-tryptophan. The optimal conditions for these syntheses were identified, achieving yields of up to 85%. nih.gov This demonstrates that heterocyclic aldehydes are also viable alternatives to benzaldehyde.

The use of different aldehydes allows for the tuning of the electronic and steric properties of the resulting imine, which can be crucial for subsequent reactions or for modulating the biological activity of the final products. A patent for the preparation of N-substituted L-tryptophan methyl esters lists several alternative aromatic aldehydes, including anisaldehyde, cinnamaldehyde, vanillin, salicylaldehyde, furfural, and p-dimethylaminobenzaldehyde, further expanding the scope of possible aldehyde components.

The table below summarizes a selection of alternative aldehydes that can be used in the synthesis of Schiff bases with L-tryptophan methyl ester, based on reported research.

Aldehyde ComponentResulting Imine TypeKey Findings/Applications
BenzaldehydeL-Tryptophan methyl ester benzaldimineStandard precursor for radiosynthesis. researchgate.net
Pyridinecarboxaldehydes (2-, 3-, 4-)Pyridinecarboxaldimine derivativesSynthesis optimized to achieve high yields (75-85%). nih.gov
Substituted Benzaldehydes (e.g., with p-O-)Substituted benzaldimine derivativesSubstituents influence the thermodynamic stability and pKa of the imine. nih.gov
Anisaldehyde, Cinnamaldehyde, Vanillin, etc.Various N-arylmethylidene-L-tryptophan methyl estersUtilized in the synthesis of N-substituted L-tryptophan methyl esters.

Radiosynthesis Applications

L-Tryptophan methyl ester benzaldimine is a key precursor in the synthesis of radiolabeled amino acids for positron emission tomography (PET) imaging. Specifically, it is instrumental in the preparation of α-[11C]methyl-L-tryptophan, a tracer used to study the serotonin (B10506) pathway and certain cancers. researchgate.netnih.gov

Incorporation of Isotopically Labeled Methyl Groups

The radiosynthesis of α-[11C]methyl-L-tryptophan involves the alkylation of the L-tryptophan methyl ester benzaldimine Schiff base. The general procedure consists of the deprotonation of the α-carbon of the amino acid ester using a strong base, such as lithium diisopropylamide (LDA), to form a stabilized enolate. This enolate is then reacted with an isotopically labeled methylating agent, typically [11C]methyl iodide ([11C]CH3I). researchgate.net

Stereochemical Considerations in Radiosynthetic Routes

A significant challenge in the synthesis of α-[11C]methyl-L-tryptophan is controlling the stereochemistry at the α-carbon. The simple alkylation of the L-tryptophan methyl ester benzaldimine enolate can lead to a racemic mixture of the D- and L-isomers of the product. researchgate.net Since the biological activity is often specific to one enantiomer (typically the L-form), methods for asymmetric synthesis are crucial.

To address this, enantioselective methods have been developed. One successful approach involves the use of a chiral auxiliary. In this method, a more complex, rigid heterocyclic precursor is synthesized from L-tryptophan. Specifically, dimethyl (2S, 3aR, 8aS)-(+)-hexahydropyrrolo[2,3-b]indole-1,2-dicarboxylate derivatives have been used. nih.gov The enolate of this chiral precursor is generated and then alkylated with [11C]methyl iodide. The bulky chiral structure directs the incoming methyl group to a specific face of the enolate, leading to a high degree of stereoselectivity.

The following table summarizes the key aspects of two different radiosynthetic routes for α-[11C]methyl-L-tryptophan, highlighting the stereochemical outcomes.

Synthetic RoutePrecursorKey ReagentsStereochemical OutcomeRadiochemical Yield
Standard AlkylationL-Tryptophan methyl ester benzaldimineLDA, [11C]CH3IRacemic (D,L-α-[11C]methyl-tryptophan)20-25% researchgate.net
Asymmetric Synthesis8-(phenylsulfonyl) or 8-acetyl substituted dimethyl (2S, 3aR, 8aS)-(+)-hexahydropyrrolo[2,3-b]indole-1,2-dicarboxylateLDA, [11C]CH3IEnantiomerically enriched (L-α-[11C]methyl-tryptophan)9-20% nih.gov

The development of these asymmetric radiosynthetic methods is a significant advancement, enabling the production of enantiomerically pure radiotracers for more accurate and meaningful PET imaging studies.

Chemical Reactivity and Transformation Pathways

Nucleophilic Addition Reactions to the Imine Carbon

The Schiff base derived from L-tryptophan methyl ester and benzaldehyde (B42025) possesses two primary sites of reactivity: the α-carbon to the ester, which can be deprotonated to form a nucleophilic enolate, and the imine carbon, which is electrophilic and susceptible to attack by various nucleophiles.

The Schiff base of an amino acid ester, such as L-Tryptophan methyl ester, benzaldimine, provides a chemically stable yet reactive precursor for the synthesis of α-alkylated amino acids. The hydrogen atom on the α-carbon is acidic (pKa ≈ 18.7 in DMSO for a typical glycine (B1666218) Schiff base) and can be removed by a suitable base to form a stabilized enolate. researchgate.net This enolate is a potent nucleophile that can react with various electrophiles.

The O'Donnell Amino Acid Synthesis provides a foundational method for this transformation, often employing phase-transfer catalysis (PTC). organic-chemistry.org In this system, a base like aqueous sodium hydroxide (B78521) exists in a separate phase from the Schiff base and alkylating agent in an organic solvent. organic-chemistry.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the deprotonation at the interface and transports the enolate into the organic phase for reaction. organic-chemistry.org This method avoids the need for strictly anhydrous conditions.

Alternatively, for substrates or bases that are sensitive to water, anhydrous conditions with strong, non-nucleophilic bases are used. iu.edu A common protocol involves dissolving the Schiff base in a dry aprotic solvent like tetrahydrofuran (B95107) (THF), cooling to low temperatures (e.g., -78 °C), and adding a base such as lithium diisopropylamide (LDA) to generate the enolate. iu.edunih.gov An alkylating agent (e.g., an alkyl halide) is then added to the solution. nih.gov

A significant advantage of using the benzophenone (B1666685) or benzaldehyde imine is that the resulting monoalkylated product is less acidic than the starting material, which helps to prevent undesired dialkylation. organic-chemistry.org The reaction sequence allows for the introduction of a wide variety of substituents at the alpha position of the tryptophan core.

Table 1: Representative Electrophiles for Alpha-Alkylation

Electrophile Class Example Product Type
Alkyl Halides Benzyl bromide α-Benzyl-Tryptophan Derivative
Allyl iodide α-Allyl-Tryptophan Derivative

This table illustrates the types of substitutions possible based on the general reactivity of amino acid Schiff base enolates.

For applications in medical imaging, particularly Positron Emission Tomography (PET), the introduction of a short-lived positron-emitting isotope like carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) is required. The alpha-alkylation methodology is adaptable for this purpose through the use of ¹¹C-labeled alkylating agents. nih.gov

Reagents such as [¹¹C]iodomethane ([¹¹C]CH₃I) or [¹¹C]methyl triflate are potent methylating agents used in radiochemistry. nih.gov In the context of the this compound enolate, the addition of [¹¹C]iodomethane would serve as the electrophile in the alkylation step. This reaction would produce α-[¹¹C]methythis compound. Subsequent hydrolysis of the imine and ester functionalities would yield the final α-[¹¹C]methyl-tryptophan. Such radiolabeled amino acids are valuable as tracers for studying metabolic processes and tumor imaging, as their uptake can be visualized and quantified using PET. The synthesis must be rapid and efficient due to the short half-life of the isotope. nih.gov

The imine carbon of this compound is electrophilic and can undergo nucleophilic addition in what is known as a Mannich-type reaction. In this scenario, the Schiff base acts as the electrophile, reacting with a stabilized carbanion or other suitable nucleophile. The development of catalytic, enantioselective versions of this reaction provides a direct route to complex chiral amino acid derivatives.

Catalytic asymmetric Mannich reactions enable the formation of a new carbon-carbon bond at the imine carbon with high stereocontrol. This is typically achieved using a chiral catalyst that coordinates to either the electrophile or the nucleophile, directing the attack to one face of the imine.

A variety of nucleophiles have been successfully employed in Mannich-type additions to imines:

Silyl Enol Ethers and Ketene Acetals : These are common enolate equivalents that react with imines in the presence of a Lewis acid or other catalyst. For instance, silver-catalyzed reactions of siloxyfurans with α-ketoimine esters have been shown to produce vinylogous Mannich products with high diastereo- (up to >98:2 dr) and enantioselectivity (up to 97:3 er). nih.gov

Alkynes : The lithium acetylides derived from terminal alkynes can act as potent carbon nucleophiles. In reactions with N-sulfinylimines, arylethynes have been used to generate chiral trifluoromethylpropargylamines. beilstein-journals.org This demonstrates the feasibility of using sp-hybridized nucleophiles.

Glycine Schiff Bases : In a variation of the Mannich reaction, the enolate of a different glycine Schiff base can act as the nucleophile, attacking the imine of the L-Tryptophan derivative. Chiral Brønsted base catalysts, such as those derived from cyclopropenimine or cinchona alkaloids, have been shown to catalyze the reaction between glycine imines and N-Boc-aldimines with high efficiency (97% yield) and stereoselectivity (95:5 dr, 95% ee). nih.gov

Table 2: Catalysts and Nucleophiles in Enantioselective Mannich-Type Reactions

Catalyst System Nucleophile Type Typical Conditions
Silver Acetate (AgOAc) / Chiral Ligand Siloxyfuran -78 °C, 15 hours
Lithium diisopropylamide (LDA) Glycine Schiff Base Enolate THF, -78 °C
Cyclopropenimine / Cinchona Alkaloid t-Butyl Glycinate (B8599266) Imine Room Temperature, 15 min - 20 hr

This table summarizes conditions and components used in analogous enantioselective Mannich reactions.

The success of the Mannich addition is dependent on the nature of both the imine (electrophile) and the nucleophile.

Substrate Scope :

Nucleophiles : The reaction generally accommodates a range of nucleophiles. Glycinate imines with different ester groups (methyl, benzyl, t-butyl) have shown good reactivity and selectivity. nih.gov Functional groups on the nucleophile, such as silyl-protected alcohols and N-Boc protected amines, are often well-tolerated. nih.gov

Imines (Electrophiles) : The electronic nature of the imine's aryl group can influence the reaction rate. Electron-neutral (e.g., benzaldimine) and electron-poor imines tend to react faster. Electron-rich imines, such as those derived from anisaldehyde, are less electrophilic and may require significantly longer reaction times or higher catalyst loadings. nih.gov Heteroaromatic imines have also been used successfully in some systems. nih.gov

Limitations :

Steric Hindrance : Highly sterically demanding substrates, for either the nucleophile or the electrophile, can lead to lower reactivity and may be ineffective. For example, some catalysts that are effective for methyl glycinate reactions fail with the bulkier t-butyl esters. nih.gov

Temperature : Reaction temperature is a critical parameter for enantioselectivity. While some highly active catalysts work at room temperature, many systems require low temperatures (e.g., -78 °C) to achieve high levels of stereocontrol. Running reactions at higher temperatures can lead to a significant drop in enantiomeric excess. nih.gov

Retro-Mannich Reaction : The Mannich addition can be reversible. Under certain workup conditions (e.g., basic quench), a retro-Mannich reaction can occur, leading to erosion of the product yield and diastereomeric ratio. nih.gov

Strecker Reactions

The Strecker synthesis is a classical method for preparing α-amino acids from aldehydes, ammonia, and cyanide. pearson.commasterorganicchemistry.com The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid. pearson.commasterorganicchemistry.com In the context of this compound, this imine serves as a precursor. The addition of a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to the imine would lead to the formation of an α-aminonitrile.

This transformation introduces a new stereocenter. While the original Strecker synthesis typically yields a racemic mixture, asymmetric variants have been developed. pearson.comrsc.orgnih.gov The inherent chirality of the tryptophan backbone in this compound can influence the stereochemical outcome of the cyanide addition, potentially leading to diastereoselective formation of the α-aminonitrile product. Subsequent hydrolysis of the nitrile and ester groups would yield a complex diamino acid derivative.

Ugi Multicomponent Reactions

The Ugi four-component reaction (U-4CR) is a powerful tool for generating peptide-like molecules, or peptoids, in a single step from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgnih.govnih.gov The reaction is known for its high atom economy and typically proceeds rapidly in polar solvents like methanol (B129727). wikipedia.orgbeilstein-journals.org The initial step involves the condensation of the amine (L-tryptophan methyl ester) and the aldehyde (benzaldehyde) to form the corresponding imine, this compound. mdpi.com

This imine is then protonated by the carboxylic acid component, forming an activated iminium ion. mdpi.com The isocyanide component attacks this electrophilic species, generating a nitrilium ion intermediate. mdpi.com This intermediate is then trapped by the carboxylate anion, which, after a Mumm rearrangement, yields the final α-acylamino amide product. wikipedia.orgbeilstein-journals.org The use of the bifunctional L-tryptophan methyl ester provides a scaffold containing both the indole (B1671886) functionality and a chiral center, leading to complex and potentially biologically active molecules. nih.govbeilstein-journals.org The diversity of the final product can be significantly expanded by varying the carboxylic acid and isocyanide components. wikipedia.org

Cycloaddition Reactions

1,3-Dipolar Cycloadditions of Azomethine Ylides

The imine functionality of this compound is a key precursor for the generation of azomethine ylides. These ylides are 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles, most notably pyrrolidines. nih.govdiva-portal.org This reaction is a highly efficient method for creating multiple stereocenters in a single step. nih.gov The azomethine ylide is typically formed in situ from the imine.

Catalyst-Mediated Processes

The formation of the azomethine ylide from the parent imine and its subsequent cycloaddition can be facilitated by various catalysts. Metal complexes, particularly those of silver(I) and copper(I), are commonly employed to promote the reaction between α-imino esters and dipolarophiles. rsc.org These catalysts can coordinate to the imine, facilitating deprotonation at the α-carbon to generate the azomethine ylide. For instance, the cycloaddition of azomethine ylides with electron-deficient alkynes can be mediated by active lead, leading to the formation of fluoropyrrole derivatives after subsequent elimination. rsc.org The choice of catalyst can be crucial for controlling the reaction's efficiency and stereoselectivity. nih.gov In some cases, the reaction can proceed without a catalyst, driven by the inherent reactivity of the generated ylide. mdpi.com

Stereoselective Formation of Pyrrolidine (B122466) Derivatives

A significant feature of the 1,3-dipolar cycloaddition of azomethine ylides derived from chiral amino esters is the potential for high stereocontrol. nih.govresearchgate.netnih.gov The existing stereocenter from the L-tryptophan backbone directs the facial selectivity of the cycloaddition, leading to the diastereoselective formation of new stereocenters in the pyrrolidine ring. core.ac.uk The reaction of the azomethine ylide derived from this compound with an alkene dipolarophile can generate up to three new stereocenters. The stereochemical outcome (e.g., exo vs. endo selectivity) is influenced by the nature of the dipolarophile, the solvent, and the catalyst used. nih.gov This high degree of stereoselectivity allows for the synthesis of complex, enantiomerically enriched polycyclic structures containing the pyrrolidine and indole motifs. core.ac.uknih.gov

Table 1: Research Findings on 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

Ylide Precursor Dipolarophile Catalyst/Conditions Product Type Stereoselectivity
Imines of α-amino esters Alkenylboronic esters Not specified 3-Boronic-ester-substituted pyrrolidines Not specified. nih.gov
Isatin + N-methylglycine (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles Ethanol, reflux Spirooxindole-pyrrolidine-benzothiazole hybrids High diastereoselectivity (exo/endo mixtures). nih.gov
L-proline + Aldehydes Alkenes Not specified Bicyclic oxazolidines Diastereoselective. mdpi.com

Pictet-Spengler Reactions

The Pictet-Spengler reaction is a cornerstone transformation in indole alkaloid chemistry, involving the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydro-β-carboline. nih.govbeilstein-journals.org The reaction between L-tryptophan methyl ester and benzaldehyde is a classic example of this process. rsc.orgnih.gov It begins with the formation of the Schiff base (this compound), which, under acidic conditions, is protonated to an electrophilic iminium ion. nih.govbeilstein-journals.org This is followed by an intramolecular electrophilic attack from the electron-rich C2 position of the indole nucleus onto the iminium carbon, a 6-endo cyclization, to forge the new six-membered ring. beilstein-journals.org

This reaction generates a new stereocenter at the C1 position of the tetrahydro-β-carboline ring. The stereochemical outcome is highly dependent on the reaction conditions. nih.gov Under kinetic control (e.g., non-acidic conditions or with TFA), the cis-1,3-disubstituted product is typically favored. nih.govresearchgate.net Conversely, thermodynamic conditions can lead to equilibration and favor the formation of the more stable trans isomer. nih.gov Lewis acids, such as Yb(OTf)₃, have been shown to be highly efficient catalysts, often used in conjunction with microwave irradiation to achieve high yields in short reaction times. rsc.orgrsc.orgnih.gov The choice of solvent can also significantly influence the diastereomeric ratio of the products. researchgate.net

Table 2: Catalyst and Condition Effects on Pictet-Spengler Reaction of L-Tryptophan Methyl Ester and Benzaldehyde

Catalyst Solvent Conditions Product Diastereomeric Ratio (cis:trans) Yield Reference
Yb(OTf)₃ Dichloromethane Microwave, 100°C, 30 min (1,3)-disubstituted tetrahydro-β-carboline 98:2 95% rsc.org
Benzoic Acid Acetic Acid Not specified (1,3)-disubstituted tetrahydro-β-carboline 92:8 Not specified researchgate.net
None (using HCl salt) Nitromethane (B149229) Not specified (1,3)-disubstituted tetrahydro-β-carboline 99:1 Not specified researchgate.net

Reductive Transformations of the Imine Moiety

The carbon-nitrogen double bond of the imine moiety in this compound is susceptible to reduction, providing access to the corresponding secondary amine, N-benzyl-L-tryptophan methyl ester. This transformation can be achieved through various reductive methods, including selective chemical reduction and asymmetric catalytic hydrogenation.

Selective Reduction to Secondary Amines

The reduction of the imine can be accomplished using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity for reducing imines and carbonyls without affecting other functional groups like esters. researchgate.netresearchgate.net The reaction is typically carried out in a protic solvent such as methanol or ethanol. To avoid the competing reduction of any unreacted benzaldehyde, the imine is often pre-formed before the addition of the reducing agent. researchgate.net

Other modified borohydride reagents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are also effective and can offer enhanced chemoselectivity, allowing for the reduction of the imine in the presence of aldehydes. researchgate.net The choice of reducing agent can be critical for achieving high yields and avoiding side reactions.

Table 2: Reagents for the Selective Reduction of Imines

ReagentTypical SolventKey FeaturesReference
Sodium Borohydride (NaBH₄)Methanol, EthanolCommon, cost-effective, requires pre-formation of imine. researchgate.netresearchgate.net
Sodium Cyanoborohydride (NaBH₃CN)MethanolCan reduce imines in the presence of aldehydes, toxic cyanide byproduct. researchgate.net
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, DichloroethaneMild, selective, avoids cyanide. researchgate.net

This table provides a summary of common reagents for the reductive amination process.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral imines to chiral amines. This technique utilizes a chiral catalyst to transfer hydrogen from a simple hydrogen donor, such as isopropanol (B130326) or formic acid, to the imine substrate.

Chiral organometallic complexes of ruthenium and iridium are highly effective catalysts for the asymmetric transfer hydrogenation of imines. These catalysts typically feature a metal center coordinated to a chiral ligand, which creates a chiral environment around the metal and directs the hydride transfer to one face of the imine, leading to the formation of one enantiomer of the amine in excess.

For the reduction of N-aryl imines, ruthenium(II) complexes with chiral diamine ligands or iridium(I) complexes with chiral phosphine-oxazoline ligands have shown excellent enantioselectivities. nih.gov The reaction conditions, including the choice of catalyst, hydrogen donor, and solvent, are crucial for achieving high conversion and enantiomeric excess.

Table 3: Organometallic Catalysts for Asymmetric Hydrogenation of Imines

MetalTypical Chiral Ligand TypeHydrogen SourceKey FeaturesReference
Ruthenium(II)Chiral DiaminesIsopropanol, Formic AcidHigh efficiency and enantioselectivity for a broad range of imines.
Iridium(I)Chiral Phosphinodihydrooxazoles, Spiro PNP ligandsH₂, Supercritical CO₂High turnover numbers and enantioselectivities. nih.gov

This table summarizes common organometallic catalyst systems for the asymmetric hydrogenation of imines.

A more recent and greener approach to the asymmetric reduction of imines involves the use of imine reductases (IREDs) in photoenzymatic catalytic systems. IREDs are enzymes that can catalyze the reduction of a wide range of imines with high stereoselectivity.

In a photoenzymatic setup, a photosensitizer, upon absorption of light, can be used to regenerate the nicotinamide (B372718) cofactor (NAD(P)H) required by the IRED for the reduction. This approach avoids the need for a sacrificial co-substrate for cofactor regeneration and can be driven by visible light. Engineered IREDs have shown the ability to catalyze the reduction of various imines, including N-aryl imines, to produce chiral amines with high enantiomeric excess. This methodology represents a promising and sustainable alternative to traditional chemocatalytic methods.

Derivatization of the Indole Moiety

The indole ring of tryptophan derivatives is a key target for functionalization due to its electron-rich nature, which makes it susceptible to electrophilic substitution. The benzaldimine protecting group on the alpha-amino group influences the reactivity and regioselectivity of these transformations.

Selective Functionalization Strategies

While specific functionalization strategies for this compound are not extensively documented, the reactivity of the indole moiety can be inferred from studies on other N-protected tryptophan esters. The C2 position of the indole ring is a common site for functionalization. For instance, photocatalytic C2-alkylation and C2-arylation have been demonstrated on tryptophan-containing peptides and N-protected tryptophan derivatives. acs.orgnih.govrsc.org These methods often employ radical precursors or aryldiazonium salts under mild, visible-light-mediated conditions and show good tolerance for various functional groups. acs.orgnih.gov

Another strategy for selective derivatization involves C-H activation. This approach allows for the introduction of substituents at various positions on the indole ring, which is otherwise challenging. chim.it Given the stability of the benzaldimine group under certain reaction conditions, it is plausible that such selective C-H functionalization could be applied to this compound to introduce novel functionalities.

Halogenation and Nitration Approaches

The introduction of halogen and nitro groups onto the indole ring of tryptophan derivatives can significantly alter their chemical and biological properties. Research on N-protected tryptophan methyl esters provides insights into potential halogenation and nitration pathways for this compound.

Halogenation: Enzymatic halogenation using tryptophan halogenases offers a method for regiospecific halogenation at the C6 and C7 positions of tryptophan. nih.govmdpi.comnih.gov Chemical methods, such as radical halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), have been shown to selectively halogenate the C2 position of Nα-trifluoroacetyl-L-tryptophan methyl ester in high yields. nih.gov It is anticipated that this compound would exhibit similar reactivity towards these reagents.

Nitration: The nitration of N-protected tryptophan methyl esters demonstrates that the regioselectivity of the reaction is highly dependent on the reaction conditions. For Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester, nitration with nitric acid in acetic anhydride (B1165640) at 0°C yields the 2-nitro product, while using trifluoroacetic acid as the solvent under the same conditions directs the nitration to the 6-nitro position. nih.govnih.govresearchgate.net These findings suggest that selective nitration of this compound could be achieved by carefully selecting the solvent and reaction conditions.

Table 1: Regioselective Nitration of N-Protected L-Tryptophan Methyl Ester

Protecting Group Reagents and Conditions Major Product Yield Reference
Nα,N1-bis(trifluoroacetyl) HNO₃ in Acetic Anhydride, 0°C Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester 67% nih.gov
Nα,N1-bis(trifluoroacetyl) HNO₃ in Trifluoroacetic Acid, 0°C Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester 69% nih.gov
Nα-trifluoroacetyl HNO₃ in Acetic Acid Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester 40% nih.gov

Polymerization and Materials Applications

The functional groups present in this compound make it a candidate for the development of advanced polymeric materials. The indole moiety and the ester group can be exploited for polymerization and for the functionalization of existing polymer structures.

Formation of Polymeric Microbeads as Catalysts

Research has demonstrated the synthesis of polymeric microbeads from a derivative of L-tryptophan methyl ester, specifically N-methacryloyl-L-(+)-tryptophan methyl ester (MATrp). nih.govtubitak.gov.trresearchgate.net These microbeads are formed through the copolymerization of MATrp with a cross-linker such as ethylene (B1197577) glycol dimethacrylate (EGDMA). nih.govtubitak.gov.tr The resulting poly(EGDMA-MATrp) microbeads have been successfully employed as heterogeneous catalysts in organic synthesis. nih.govtubitak.gov.tr

A plausible synthetic route to the MATrp monomer could potentially start from this compound. The benzaldimine protecting group can be removed under acidic conditions, followed by acylation of the free amino group with methacryloyl chloride to yield the desired monomer. This highlights a potential application of this compound as a precursor in the synthesis of functional polymeric catalysts. The resulting microbeads have shown durability and can be reused multiple times without significant loss of catalytic activity. nih.govtubitak.gov.tr

Table 2: Synthesis and Application of Polymeric Microbeads from L-Tryptophan Methyl Ester Derivative

Monomer Cross-linker Polymerization Method Application Key Finding Reference
N-methacryloyl-L-(+)-tryptophan methyl ester (MATrp) Ethylene glycol dimethacrylate (EGDMA) Copolymerization Heterogeneous catalyst for conjugate addition Reusable for 5 cycles with minimal loss of activity nih.govtubitak.gov.tr

Functionalization of Polymeric Supports

The immobilization of tryptophan derivatives onto polymeric supports is a strategy to create materials with specific binding properties or catalytic activities. researchgate.net For instance, tryptophan-functionalized magnetic nanoparticles have been developed for various biomedical applications. researchgate.net While direct functionalization using this compound is not explicitly described, its structure lends itself to such applications.

The benzaldimine can be seen as a precursor to a secondary amine after reduction, as shown in a patent for the preparation of N-substituted L-tryptophan methyl esters. google.com This secondary amine could then be used to attach the tryptophan moiety to a pre-functionalized polymer support, for example, a polymer bearing electrophilic groups like epoxy or chloromethyl groups. Alternatively, the ester group could be hydrolyzed to a carboxylic acid, which could then be coupled to a polymer with amino functionalities. The indole ring itself can participate in non-covalent interactions, such as π-π stacking, which can be utilized for the functionalization of certain polymeric surfaces. nih.govtubitak.gov.tr

Applications in the Synthesis of Complex Molecular Architectures

Chiral Building Block in Natural Product Synthesis

The stereochemical information encoded within L-tryptophan methyl ester, benzaldimine is frequently leveraged for the asymmetric synthesis of natural products, particularly those containing the indole (B1671886) nucleus. The benzaldimine group serves as a robust protecting group that allows for selective reactions elsewhere in the molecule before being easily hydrolyzed to reveal the primary amine.

The indole framework of tryptophan is a core component of numerous biologically active alkaloids. L-Tryptophan derivatives, including its methyl ester, are common starting materials for the synthesis of the β-carboline family of alkaloids. The Pictet-Spengler reaction is a cornerstone of this approach, involving the cyclization of a tryptamine (B22526) equivalent with an aldehyde or ketone. mun.canih.gov In these syntheses, the L-tryptophan methyl ester is often the precursor to the required tryptamine derivative or is used directly, with the ester and protected amine functionalities guiding the stereochemical outcome of the cyclization. nih.gov This methodology provides access to the tricyclic pyrido[3,4-b]indole skeleton common to many natural products. mun.ca

For example, the stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal (B3395001) is a key step in the synthesis of Tadalafil (Cialis), demonstrating the industrial relevance of this transformation. researchgate.net While this example uses the D-enantiomer, the principle is identical for L-tryptophan derivatives in accessing the opposite enantiomers of target molecules. Furthermore, syntheses of complex indole alkaloids, such as those in the notoamide family, utilize protected tryptophan derivatives to prevent unwanted nucleophilic attack by the amine group during key synthetic steps like prenylation. google.com

Alkaloid Class Key Synthetic Reaction Precursor Reference
β-CarbolinesPictet-Spengler ReactionL-Tryptophan Methyl Ester mun.canih.govnih.gov
Indolopiperidines (e.g., Tadalafil)Pictet-Spengler ReactionD-Tryptophan Methyl Ester researchgate.net
Notoamide DerivativesReverse PrenylationProtected L-Tryptophan google.com

This table showcases examples of alkaloid classes synthesized using tryptophan ester derivatives.

The synthesis of β-carbolines is a prime example of using L-tryptophan methyl ester derivatives to form complex heterocyclic systems. The Pictet-Spengler reaction, which condenses the tryptophan derivative with an aldehyde (such as formaldehyde (B43269) or benzaldehyde), directly constructs the 1,2,3,4-tetrahydro-β-carboline ring system. nih.govnih.gov Subsequent oxidation can then furnish the aromatic β-carboline core. mun.ca The stereochemistry of the starting L-tryptophan methyl ester can control the absolute configuration at the C-1 and C-3 positions of the resulting heterocycle, particularly under kinetically controlled conditions. nih.gov This method provides a powerful and direct route to a variety of fused indole heterocycles that are prevalent in medicinal chemistry and natural product research. mun.canih.gov

Precursor for Noncanonical Alpha-Amino Acid Derivatives

The benzaldimine Schiff base of L-tryptophan methyl ester is particularly useful for synthesizing noncanonical α-amino acids. The imine functionality activates the α-proton, making it sufficiently acidic to be removed by a strong base, such as lithium diisopropylamide (LDA). This generates a chiral nucleophilic enolate that can react with various electrophiles.

The generation of the lithium enolate from this compound allows for the stereoselective introduction of substituents at the α-position. Alkylation of this enolate with electrophiles like methyl iodide has been used to synthesize α-methyl-tryptophan derivatives. researchgate.net

Reaction Base/Conditions Electrophile Product Reference
α-MethylationLDA, -30°C to -78°CMethyl Iodide (CH₃I)α-Methyl-tryptophan Methyl Ester researchgate.net
α-AminoalkylationLDA, -30°C1-Dimethylaminomethyl-benzotriazoleα-Dimethylaminomethyl-tryptophan Methyl Ester google.com

This table presents examples of α-substitution reactions performed on the L-tryptophan methyl ester benzaldimine scaffold.

Enantiomerically pure β-amino acids are valuable building blocks for peptides with modified backbones (β-peptides) and various pharmaceuticals. While direct synthesis from this compound is less commonly documented, the enolate derived from it is a suitable nucleophile for reactions that form β-amino esters, such as the Mannich reaction or conjugate additions. The Mannich reaction, involving the addition of an enolate to an imine, is a classic method for β-amino acid synthesis. organic-chemistry.org

Modern methods have also been developed for the asymmetric synthesis of β-amino acid derivatives. For instance, copper-catalyzed hydroamination of α,β-unsaturated esters provides a direct route to chiral β-amino esters with high enantioselectivity. nih.gov Furthermore, chemoenzymatic methods have been successfully employed to prepare the enantiomers of β-tryptophan ethyl ester through the kinetic resolution of a racemic intermediate using lipases, achieving excellent enantiopurity. researchgate.net

Design of Chiral Ligands and Organocatalysts

The chiral scaffold of L-tryptophan and its derivatives can be incorporated into larger molecular frameworks to create chiral ligands for asymmetric metal catalysis or purely organic catalysts. nih.gov These tryptophan-derived catalysts leverage the defined stereochemistry of the amino acid to induce enantioselectivity in chemical reactions.

A notable example involves the derivatization of L-(+)-tryptophan methyl ester into N-methacryloyl-L-(+)-tryptophan methyl ester. This monomer was copolymerized with ethylene (B1197577) glycol dimethacrylate to create cross-linked polymeric microbeads. nih.govnih.gov These microbeads function as a reusable, heterogeneous organocatalyst for the conjugate addition of nitromethane (B149229) to 2-iminochromenes. nih.govnih.gov The catalyst's effectiveness is attributed to noncovalent interactions, such as hydrogen bonding and π-π stacking between the tryptophan unit and the substrates, which stabilize the transition state and guide the stereochemical outcome. nih.gov The catalyst demonstrated good yields and could be reused multiple times without a significant loss of activity. nih.govnih.gov

Catalyst System Reaction Catalyzed Key Feature Performance Reference
Poly(EGDMA-MATrp) MicrobeadsConjugate addition of nitromethane to 2-iminochromenesHeterogeneous, reusable organocatalystGood yields (31-95%), reusable for 5 cycles nih.govnih.gov
Metal Complexes (Co, Cu, Zn)DNA binding/cleavageChiral metal-based agentsL-tryptophan derived copper complex showed highest DNA binding nih.gov

This table summarizes the application of L-tryptophan methyl ester derivatives in catalysis.

L-Tryptophan Methyl Ester Derived Catalyst Design

While the direct application of this compound as a standalone catalyst is not extensively documented in scientific literature, the broader class of L-Tryptophan methyl ester derivatives has been pivotal in the design of sophisticated catalytic systems. The foundational concept involves modifying the core structure of L-Tryptophan methyl ester to create ligands that can coordinate with metal centers or act as organocatalysts.

One prominent strategy involves the polymerization of functionalized L-Tryptophan methyl ester monomers to create chiral polymeric microbeads. For instance, N-methacryloyl-L-(+)-tryptophan methyl ester (MATrp) can be copolymerized with a cross-linking agent like ethylene glycol dimethacrylate (EGDMA) to form a solid-supported catalyst. nih.govnih.govresearchgate.nettubitak.gov.tr In these systems, the tryptophan moiety is not a direct participant in the catalytic bond-breaking and bond-forming events but provides a chiral environment. The indole ring, in particular, can engage in crucial non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the substrates. nih.govtubitak.gov.tr These interactions help to orient the reactants in a specific manner within the catalyst's active site, thereby dictating the stereochemical outcome of the reaction.

The design of these catalysts often involves a modular approach, where different components can be varied to fine-tune the catalyst's activity and selectivity. The choice of the polymer backbone, the density of the chiral monomer, and the nature of the linker arm can all impact the catalytic performance.

Heterogeneous Catalysis Development

A significant driver for the development of catalysts derived from L-Tryptophan methyl ester is the pursuit of efficient and recyclable heterogeneous catalytic systems. nih.govnih.govresearchgate.nettubitak.gov.tr Heterogeneous catalysts offer considerable advantages over their homogeneous counterparts, primarily the ease of separation from the reaction mixture, which simplifies product purification and allows for the catalyst to be reused. This is not only economically beneficial but also aligns with the principles of green chemistry by minimizing waste.

The polymeric microbeads derived from N-methacryloyl-L-(+)-tryptophan methyl ester serve as a prime example of a heterogeneous catalyst. nih.govnih.govresearchgate.nettubitak.gov.tr These solid-phase catalysts have been successfully employed in various organic transformations, including conjugate addition reactions. nih.govnih.govresearchgate.nettubitak.gov.tr For example, in the addition of nitromethane to 2-iminochromenes, the polymeric catalyst demonstrated good yields and could be recovered and reused multiple times without a significant loss of activity. nih.govnih.govresearchgate.nettubitak.gov.tr

The effectiveness of these heterogeneous catalysts is attributed to a combination of factors. The cross-linked polymer matrix provides a robust and stable support, while the chiral tryptophan units create localized pockets of chirality. The interplay of hydrogen bonding and π-π interactions between the catalyst and the substrates within these pockets is believed to be the key to the observed catalytic activity and selectivity. nih.govtubitak.gov.tr

Below is a table summarizing the research findings on the performance of a heterogeneous catalyst derived from an L-Tryptophan methyl ester derivative in the synthesis of 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitriles. nih.gov

EntrySubstrate (Aromatic Aldehyde Derivative)Yield (%)
1Benzaldehyde (B42025)90
24-Methylbenzaldehyde95
34-Methoxybenzaldehyde92
44-Chlorobenzaldehyde85
54-Nitrobenzaldehyde78
62-Chlorobenzaldehyde80
7Naphthaldehyde88

Reaction conditions: 2-iminochromene (0.25 mmol), nitromethane (0.75 mmol), poly(EGDMA-MATrp) catalyst (5 mg), in a mixture of MeOH:H2O (5:1) at room temperature.

The development of such heterogeneous catalysts based on L-Tryptophan methyl ester derivatives showcases a practical approach to sustainable and selective organic synthesis.

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches

Theoretical studies, particularly those employing quantum mechanical calculations, have become instrumental in modern organic chemistry. For complex molecules such as L-Tryptophan methyl ester, benzaldimine, these methods can illuminate reaction pathways, transition state geometries, and the origins of stereochemical outcomes that are often difficult to probe through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely applied to investigate the electronic structure and reactivity of organic molecules. While specific, in-depth DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of DFT are routinely applied to analogous systems, such as other Schiff bases and derivatives of tryptophan. These related studies provide a framework for understanding how DFT could be applied to this specific compound. For instance, DFT calculations have been successfully used to study the structural and electronic properties of Schiff base complexes derived from L-tryptophan and other aldehydes, such as 1,3-benzenedialdehyde. nih.govdepaul.edu

DFT calculations are a key method for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates and transition states, thereby constructing a detailed, step-by-step picture of the reaction pathway. For this compound, a primary reaction of interest is the Pictet-Spengler reaction, which leads to the formation of tetrahydro-β-carbolines. Theoretical studies on the Pictet-Spengler reaction of related tryptophan derivatives have utilized DFT to explore the energetics of the initial imine formation, the subsequent electrophilic attack, and the final cyclization steps. chemrxiv.org These studies help to understand whether the reaction proceeds via a concerted or stepwise mechanism and to identify the rate-determining step.

The analysis of transition states is a critical component of mechanistic studies. DFT calculations can determine the geometry and energy of transition states, which are the highest energy points along a reaction coordinate. This information is crucial for calculating reaction barriers and, consequently, reaction rates. For reactions involving this compound, such as the Pictet-Spengler reaction, identifying the transition state structure for the key C-C bond-forming step allows for a rationalization of the observed reactivity. depaul.educhemrxiv.org Theoretical models have been developed to understand the transition states in the activation of tryptophan by enzymes, which can be extrapolated to understand the reactivity of its derivatives. nih.gov

A significant application of DFT is in predicting and explaining the stereoselectivity of chemical reactions. In reactions involving chiral molecules like this compound, multiple stereoisomeric products can be formed. DFT calculations can compute the energies of the diastereomeric transition states leading to these products. The energy difference between these transition states can be used to predict the diastereomeric ratio of the products. For example, in the Pictet-Spengler reaction of tryptophan esters, DFT and other computational methods have been used to explain the observed cis-diastereoselectivity under certain conditions. nih.govmdpi.com The stereochemical outcome is often influenced by subtle non-covalent interactions within the transition state structure.

Analysis of Non-Covalent Interactions in Catalytic Systems

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in catalysis, particularly in controlling stereoselectivity. mdpi.com While covalent bonds dictate the primary structure of molecules, these weaker interactions often govern the three-dimensional arrangement of the catalyst-substrate complex in the transition state. In reactions catalyzed by systems involving L-tryptophan derivatives, DFT calculations can be used to identify and quantify these interactions. For instance, studies on catalysts derived from L-(+)-Tryptophan methyl ester have shown through DFT that π-π interactions and hydrogen bonding are significant in the reaction mechanism. chemrxiv.org The indole (B1671886) ring of the tryptophan moiety is particularly adept at participating in π-stacking interactions, which can be a key element in stereochemical control.

Stereochemical Control Elements

The stereochemical outcome of reactions involving this compound is dictated by several controlling elements. The inherent chirality of the L-tryptophan backbone provides a fundamental source of asymmetry. The relative orientation of the substituents around the chiral center in the transition state determines the configuration of the newly formed stereocenters.

In the context of the Pictet-Spengler reaction, the stereoselectivity is highly dependent on the reaction conditions and the nature of the substituents. For instance, the reaction of L-tryptophan methyl ester with various aldehydes has been shown to yield primarily the cis-diastereomer under acidic, polar protic conditions. nih.govmdpi.com Experimental and computational studies suggest that the stereochemical control arises from the conformation of the iminium ion intermediate just prior to cyclization. The molecule adopts a conformation that minimizes steric hindrance and maximizes stabilizing non-covalent interactions, which in turn directs the intramolecular electrophilic attack to one face of the indole ring, leading to the observed stereoselectivity.

Factors Influencing Enantioselectivity and Diastereoselectivity

The stereoselectivity of reactions involving the enolate of this compound is a complex interplay of several factors, including the structure of the enolate, the nature of the electrophile, solvent, and reaction temperature. The enolate itself, typically generated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can exist in different aggregated forms, which influences its reactivity.

Enolate Geometry and Aggregation: The geometry of the lithium enolate is a critical determinant of diastereoselectivity. It is understood that such enolates can form various aggregates in solution, including dimers and hexamers. The specific structure of these aggregates can dictate the facial accessibility of the enolate to incoming electrophiles. For related β-amino ester enolates, it has been shown that alkylation can occur directly on hexameric aggregates. researchgate.net The stereochemical outcome is thus dependent on the complex equilibria between these different aggregated states. researchgate.net

Kinetic vs. Thermodynamic Control: The formation of the enolate can be directed under either kinetic or thermodynamic control. Kinetic control, typically achieved by using a strong, bulky base at low temperatures (e.g., LDA at -78 °C), favors the deprotonation of the most accessible proton, leading to the less substituted, or kinetic, enolate. nih.govresearchgate.net In contrast, thermodynamic control, which involves allowing the system to reach equilibrium at higher temperatures or with a weaker base, favors the formation of the more stable, thermodynamic enolate. nih.govresearchgate.net The choice between these conditions can significantly impact the stereochemical outcome of subsequent reactions.

Influence of Reaction Conditions: The diastereoselectivity of reactions involving tryptophan-derived compounds is also sensitive to reaction conditions such as temperature and solvent. While specific data for the benzaldimine of L-tryptophan methyl ester is not extensively tabulated in the literature, studies on related systems, such as the L-tryptophan-catalyzed Mannich reaction, demonstrate a clear temperature dependence on the diastereomeric ratio. researchgate.net Generally, lower temperatures lead to higher diastereoselectivity due to the enhanced energetic differentiation between the diastereomeric transition states.

The following table illustrates the effect of temperature on a related asymmetric reaction, highlighting the general principle of improved selectivity at lower temperatures.

Temperature (°C)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
255.5:1>99.9
07.2:1>99.9
-1510.3:1>99.9
Data adapted from a study on a tryptophan-catalyzed Mannich reaction to illustrate the principle of temperature effects on diastereoselectivity. researchgate.net

The solvent can also play a crucial role by influencing the solvation of the enolate and the transition state. In some cases, the use of coordinating solvents or additives like HMPA can alter the aggregation state of lithium enolates, thereby affecting both reactivity and selectivity. nih.gov

Role of Chiral Auxiliaries and Catalysts

In the context of this compound, the tryptophan moiety itself acts as a chiral auxiliary, directing the stereochemical course of the reaction. The steric bulk of the indole group and the fixed stereochemistry of the α-carbon create a chiral environment that biases the approach of an electrophile to one face of the enolate.

However, external chiral catalysts can also be employed to enhance or control the enantioselectivity, particularly in reactions where the inherent diastereoselectivity is low or when using prochiral starting materials. While specific examples for the benzaldimine of L-tryptophan methyl ester are limited, the broader field of asymmetric synthesis provides insights into the types of catalysts that are effective for related imine systems.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as derivatives of Cinchona alkaloids or chiral quaternary ammonium (B1175870) salts, have been successfully used in the asymmetric alkylation of glycine (B1666218) and other amino acid Schiff bases. These catalysts function by forming a chiral ion pair with the enolate, which then directs the approach of the electrophile. For instance, the Simplified Maruoka Catalyst has been shown to be highly efficient in the asymmetric phase-transfer alkylation of N-(arylmethylene)glycine ethyl esters. mdma.ch

Metal-Based Catalysis: Chiral metal complexes can also serve as powerful catalysts for enantioselective additions to imines. For example, chiral biphenol catalysts have been used for the enantioselective addition of various boronates to acyl imines. nih.gov In these systems, the catalyst coordinates to the reactants, creating a chiral pocket that controls the stereochemistry of the bond-forming step. Similarly, copper-salen complexes have been used for the asymmetric alkylation of alanine (B10760859) methyl ester imines under phase-transfer conditions. researchgate.net The structure of the imine and the catalyst, along with the reaction conditions, all influence the enantioselectivity of the reaction. researchgate.net

The following table provides examples of how different chiral catalysts can influence the enantioselectivity in the addition of nucleophiles to related imine systems.

Catalyst TypeSubstrate TypeReaction TypeEnantiomeric Excess (ee, %)
Chiral BiphenolAcyl ImineArylboronate Addition>95
(R)-Simplified Maruoka CatalystGlycine Ethyl Ester IminePhase-Transfer AlkylationHigh
Cu(ch-salen)Alanine Methyl Ester IminePhase-Transfer AlkylationModerate to High
This table presents generalized data from studies on related systems to illustrate the role of external chiral catalysts. mdma.chnih.govresearchgate.net

Reaction Kinetics and Thermodynamics

A quantitative understanding of the reaction rates and thermodynamic parameters is essential for optimizing reaction conditions and for a deeper mechanistic insight. For the alkylation of this compound, the key steps are the deprotonation to form the enolate and the subsequent reaction of the enolate with an electrophile.

Kinetics of Deprotonation and Alkylation: The rate of deprotonation of the Schiff base is dependent on the strength and concentration of the base, the temperature, and the solvent. While specific kinetic data for the deprotonation of this compound is not readily available in the literature, studies on related systems provide some context. For example, the kinetics of deprotonation and reprotonation of tryptophan Schiff bases have been studied in biological systems like bacteriorhodopsin, revealing the influence of the local environment on these rates. nih.gov

The rate of the subsequent alkylation step is dependent on the concentration of the enolate and the electrophile, as well as the intrinsic reactivity of both species. Kinetic studies on the alkylation of related lithiated enolates have revealed complex dependencies on solvent and additives, often due to changes in the aggregation state of the enolate. nih.gov For instance, the alkylation of Oppolzer enolates was found to proceed through an HMPA-solvated ion pair, and the reaction rate was influenced by solvent-solvent interactions. nih.gov

Thermodynamic parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can provide information about the transition state. For the deprotonation of a tryptophan Schiff base in a mutant bacteriorhodopsin, temperature dependence studies revealed that mutations could significantly alter these activation parameters, suggesting changes in the structure and flexibility of the transition state. nih.gov In a study on the hydrolysis of other Schiff bases, negative entropy values were calculated, suggesting the formation of an ordered activated complex. centralasianstudies.org

The following table provides a conceptual overview of the kind of thermodynamic data that is relevant for understanding these reactions, based on studies of related systems.

ParameterSignificanceTypical Observations in Related Systems
ΔG‡ (Gibbs Free Energy of Activation)Determines the reaction rate.Lowered by catalysts.
ΔH‡ (Enthalpy of Activation)Energy barrier of the reaction.Can be influenced by electronic and steric factors.
ΔS‡ (Entropy of Activation)Change in order/disorder in forming the transition state.Negative values often indicate an associative mechanism or a highly ordered transition state. centralasianstudies.org
This table is a conceptual representation and does not contain specific data for the target compound.

Q & A

Q. Table 1: Comparison of Protecting Groups for LTME

Protecting GroupReactivityApplication ExampleReference
Boc/FmocNucleophilicLimited in prenylation
Double BenzylNon-nucleophilicNotoamide alkaloid synthesis

Advanced: How does LTME participate in proton-coupled electron transfer (PCET) mechanisms with quinone derivatives?

Methodological Answer:
LTME acts as a quencher in photochemical studies of quinones via PCET. Key steps include:

Laser Flash Photolysis : Triplet-state quinones (e.g., furano-/pyrano-naphthoquinones) are quenched by LTME at rate constants ~10⁹ L mol⁻¹ s⁻¹ .

Mechanistic Analysis : Radical pairs form via electron transfer from LTME’s indole moiety to the quinone, followed by proton transfer. Isotopic substitution (e.g., deuterated solvents) confirms PCET, with theoretical calculations distinguishing stepwise (indole) vs. concerted (phenol) pathways .

Q. Table 2: Quenching Rate Constants (kq) for LTME

QuencherQuinone Systemkq (L mol⁻¹ s⁻¹)Mechanism
LTMEPyrano-naphthoquinone1.2 × 10⁹PCET (stepwise)
N-Acetyl-LTMEFurano-naphthoquinone9.8 × 10⁸PCET (stepwise)

Basic: What are the common challenges in synthesizing LTME benzaldimine derivatives?

Methodological Answer:
Key challenges include:

Imine Stability : Benzaldimine formation requires anhydrous conditions to prevent hydrolysis.

Steric Hindrance : Bulky substituents on benzaldehyde derivatives may reduce reaction efficiency.

Purification : Column chromatography is often needed to isolate products, as seen in the synthesis of brevianamide alkaloids .

Q. Recommended Protocol :

  • Use a Dean-Stark trap to remove water during imine formation.
  • Optimize stoichiometry (e.g., 1:1.2 LTME:benzaldehyde derivative) to minimize side reactions.

Advanced: What methodological considerations are critical when analyzing LTME-serum albumin binding using Scatchard plots?

Methodological Answer:
Scatchard analysis of LTME binding to bovine serum albumin (BSA) faces limitations:

Electrostatic Effects : LTME’s cationic nature (due to methyl esterification) requires electrostatic corrections (e.g., Delaire-Hückel theory), but limited data points (n=9 vs. n=4 in prior work) reduce accuracy .

Binding Site Heterogeneity : BSA has two binding sites (n₁=1, n₂=25), but extrapolation errors arise from non-linear Scatchard plots.

Improved Practices :

  • Collect data at extreme ligand concentrations (very low/high) to reach binding plateaus.
  • Use HPLC for faster data acquisition to increase sample points .

Q. Table 3: Binding Constants for LTME-BSA Interaction

ParameterExperimental ValueLiterature Value
k₁ (M⁻¹)6.0 × 10⁻⁶3.1 × 10⁻⁶
k₂ (M⁻¹)3.0 × 10⁻⁵

Advanced: How can kinetic isotope effects (KIE) and theoretical calculations elucidate LTME’s reaction pathways?

Methodological Answer:

KIE Experiments : Replace exchangeable protons (e.g., indole N-H) with deuterium to measure isotope effects on quenching rates. A KIE >1 indicates proton transfer is rate-limiting .

DFT Calculations : Model electron/proton transfer steps. For LTME, calculations show electron transfer precedes proton transfer (stepwise PCET), unlike concerted mechanisms in phenol substrates .

Case Study :
In α-lapachone quenching, LTME’s kq (~10⁹ L mol⁻¹ s⁻¹) correlates with semiquinone radical formation, confirmed via transient absorption spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.